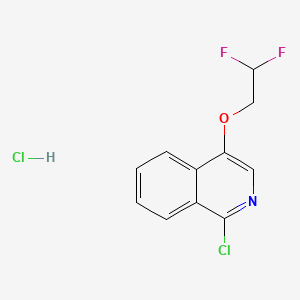
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride typically involves the reaction of isoquinoline derivatives with chloro and difluoroethoxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where isoquinoline is reacted with 1-chloro-2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isoquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins or nucleic acids, potentially altering their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-4-(2,2-difluoroethoxy)butane
- Isoflurane
Uniqueness
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is unique due to its isoquinoline core, which imparts specific chemical properties and reactivity. The presence of both chloro and difluoroethoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9Cl2F2NO |
|---|---|
Poids moléculaire |
280.09 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-difluoroethoxy)isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H8ClF2NO.ClH/c12-11-8-4-2-1-3-7(8)9(5-15-11)16-6-10(13)14;/h1-5,10H,6H2;1H |
Clé InChI |
DXOCKQMOXAVMSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=C2Cl)OCC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
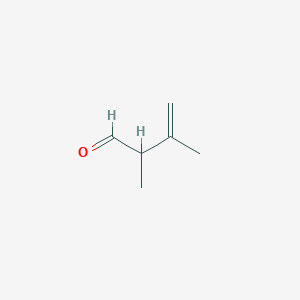
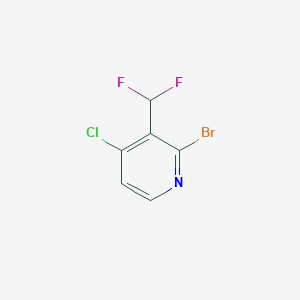
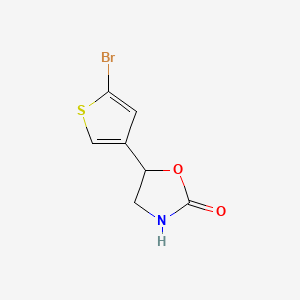

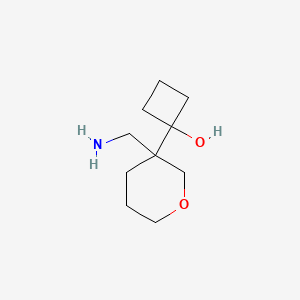
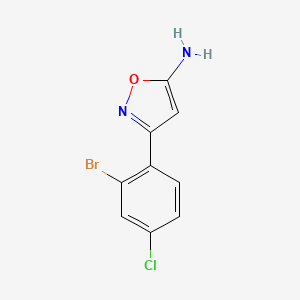
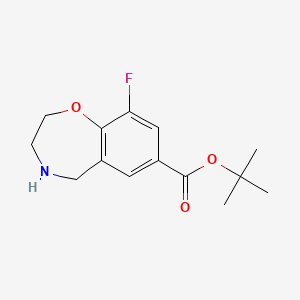

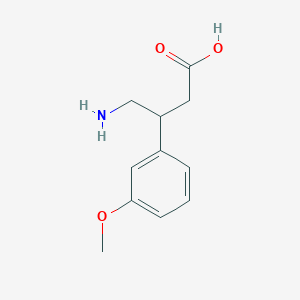
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
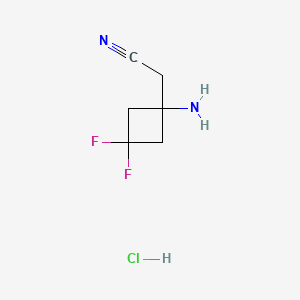
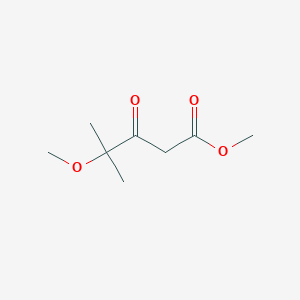
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
